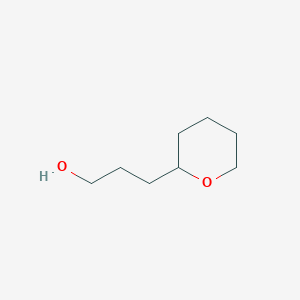

3-(Oxan-2-yl)propan-1-ol

Description

3-(Oxan-2-yl)propan-1-ol is a tertiary alcohol characterized by a propan-1-ol backbone substituted with an oxane (tetrahydropyran) ring at the third carbon position. The oxane ring, a six-membered oxygen-containing heterocycle, imparts unique steric and electronic properties to the molecule.

Properties

IUPAC Name |

3-(oxan-2-yl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c9-6-3-5-8-4-1-2-7-10-8/h8-9H,1-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTZYZFYTYOADPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)CCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Oxan-2-yl)propan-1-ol can be achieved through several methods:

Ring-Opening of Epoxides: One common method involves the ring-opening of epoxides with nucleophiles. For instance, the reaction of 3-chloropropanol with tetrahydropyran in the presence of a base can yield 3-(Oxan-2-yl)propan-1-ol.

Hydroformylation: Another method involves the hydroformylation of allyl alcohol followed by hydrogenation. This process uses a catalyst such as cobalt octacarbonyl or a rhodium complex to convert allyl alcohol to 3-(Oxan-2-yl)propan-1-ol.

Industrial Production Methods

Industrial production of 3-(Oxan-2-yl)propan-1-ol typically involves large-scale hydroformylation processes. The reaction conditions are optimized to ensure high yield and purity of the product. This includes controlling temperature, pressure, and the concentration of reactants and catalysts.

Chemical Reactions Analysis

Types of Reactions

3-(Oxan-2-yl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids. For example, oxidation with acidified potassium dichromate can convert the alcohol to an aldehyde or further to a carboxylic acid.

Reduction: The compound can be reduced to form alkanes or other reduced derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Acidified potassium dichromate, pyridinium chlorochromate (PCC), or Jones reagent.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

Oxidation: Aldehydes (e.g., 3-(Oxan-2-yl)propanal) and carboxylic acids (e.g., 3-(Oxan-2-yl)propanoic acid).

Reduction: Alkanes (e.g., 3-(Oxan-2-yl)propane).

Substitution: Halides (e.g., 3-(Oxan-2-yl)propyl chloride).

Scientific Research Applications

3-(Oxan-2-yl)propan-1-ol has various applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Oxan-2-yl)propan-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The tetrahydropyran ring can also interact with hydrophobic regions of proteins and enzymes, affecting their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table compares 3-(Oxan-2-yl)propan-1-ol with key analogs based on structural features, physical properties, and applications:

Anti-Inflammatory Activity

- 3-(Pyridin-3-yl)propan-1-ol derivatives exhibit dual anti-inflammatory and neuroprotective effects, suppressing iNOS, COX-2, and NF-κB pathways . In contrast, 3-(Oxan-2-yl)propan-1-ol lacks direct evidence of bioactivity but shares structural motifs with antioxidants (e.g., BHT derivatives) .

Physicochemical Properties

- 3-(Diethylamino)-2,2-dimethyl-propan-1-ol has a lower density (0.875 g/cm³) and higher flash point (73.9°C) compared to non-branched analogs, making it suitable for industrial formulations .

Stability and Reactivity

- Epoxide-containing 3-(Oxiran-2-yl)propan-1-ol is highly reactive, undergoing ring-opening reactions absent in saturated analogs .

Biological Activity

3-(Oxan-2-yl)propan-1-ol, also known as a derivative of oxane, has garnered attention for its potential biological activities. This compound's structure allows it to interact with various biomolecules, influencing cellular processes and signaling pathways. Understanding its biological activity is crucial for its applications in medicinal chemistry and other fields.

Chemical Structure

The molecular formula of 3-(Oxan-2-yl)propan-1-ol is , characterized by an oxane ring and a propanol moiety. This unique structure enables the compound to engage in specific interactions with biological targets.

The biological activity of 3-(Oxan-2-yl)propan-1-ol primarily involves its ability to bind to enzymes and receptors. This binding modulates their activity, leading to various biological effects. Although the precise pathways are still under investigation, initial studies suggest that it may influence:

- Enzyme Activity : Interactions with specific enzymes can enhance or inhibit their function.

- Cell Signaling : The compound may affect signaling pathways that regulate cellular responses.

Biological Activities

Research indicates a range of biological activities associated with 3-(Oxan-2-yl)propan-1-ol:

- Antimicrobial Properties : Studies have shown that related compounds exhibit significant antimicrobial activity against various pathogens.

- Cytotoxic Effects : Some derivatives have demonstrated cytotoxicity against cancer cell lines, suggesting potential applications in cancer therapy.

- Immunomodulatory Effects : Compounds similar to 3-(Oxan-2-yl)propan-1-ol have been noted to promote the proliferation of immune cells, indicating potential use in immunotherapy.

Case Studies and Research Findings

Several studies have explored the biological activity of 3-(Oxan-2-yl)propan-1-ol and its derivatives:

| Study | Findings |

|---|---|

| Study 1 | Investigated the antimicrobial effects against Staphylococcus aureus; showed significant inhibition at low concentrations. |

| Study 2 | Evaluated cytotoxicity in HeLa cells; IC50 values indicated effective cell death at concentrations above 50 µM. |

| Study 3 | Assessed immunomodulatory effects on splenic lymphocytes; demonstrated enhanced cell proliferation in response to lipopolysaccharide stimulation. |

Comparative Analysis with Similar Compounds

To better understand the unique properties of 3-(Oxan-2-yl)propan-1-ol, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 1-Amino-2-(oxan-3-yl)propan-2-ol hydrochloride | Contains an amino group and oxane structure | Different substitution pattern affecting reactivity |

| 2-Amino-3-(oxan-3-yl)propan-1-ol hydrochloride | Similar functional groups but different oxane position | Slightly altered reactivity profile |

The distinct combination of functional groups in 3-(Oxan-2-yl)propan-1-ol contributes to its specific chemical reactivity and biological activity compared to these similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.